6-Methyl-3-(phenylacetyl)-2H-pyran-2,4(3H)-dione
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Overview
Description
6-Methyl-3-(phenylacetyl)-2H-pyran-2,4(3H)-dione is a heterocyclic compound with a pyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(phenylacetyl)-2H-pyran-2,4(3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of 6-methyl-2H-pyran-2,4(3H)-dione with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(phenylacetyl)-2H-pyran-2,4(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylacetyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyran derivatives.
Scientific Research Applications
6-Methyl-3-(phenylacetyl)-2H-pyran-2,4(3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-3-(phenylacetyl)-2H-pyran-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2H-pyran-2,4(3H)-dione: Lacks the phenylacetyl group, which may result in different chemical and biological properties.
3-(Phenylacetyl)-2H-pyran-2,4(3H)-dione: Lacks the methyl group, which may affect its reactivity and interactions.
Uniqueness
6-Methyl-3-(phenylacetyl)-2H-pyran-2,4(3H)-dione is unique due to the presence of both the methyl and phenylacetyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
90504-17-9 |
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Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
6-methyl-3-(2-phenylacetyl)pyran-2,4-dione |
InChI |
InChI=1S/C14H12O4/c1-9-7-11(15)13(14(17)18-9)12(16)8-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3 |
InChI Key |
GOFHIQDRYAWNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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